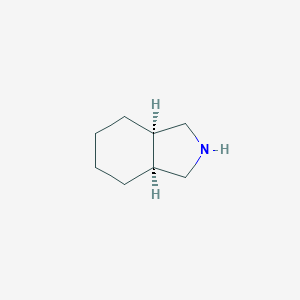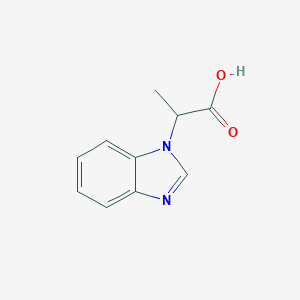![molecular formula C7H5N3O B142335 [1,2,4]Triazolo[1,5-a]pyridin-5-carbaldehyd CAS No. 143307-82-8](/img/structure/B142335.png)
[1,2,4]Triazolo[1,5-a]pyridin-5-carbaldehyd
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde is a compound that belongs to the class of triazolopyridines, which are heterocyclic compounds containing a triazole ring fused to a pyridine ring. These compounds have garnered interest due to their diverse pharmacological properties and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[1,5-a]pyridines can be achieved through various methods. One approach involves the palladium-catalyzed monoarylation of hydrazides with 2-chloropyridine, followed by dehydration under microwave irradiation to yield triazolopyridines with various substituents at the 3-position . Another method utilizes phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which allows for the metal-free synthesis of the triazolopyridine skeleton through oxidative N-N bond formation . Additionally, a one-pot synthesis via pseudo five-component reactions catalyzed by molecular iodine has been reported, which proceeds in good to excellent yields .
Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[1,5-a]pyridines is influenced by the substituents at the 2- and 5-positions. The presence of different substituents can lead to the formation of diverse supramolecular synthons in the solid state, as demonstrated by the synthesis of derivatives with various 2-substituents combined with a morpholinomethylphenyl group at the 5-position . These structural variations can significantly affect the intermolecular interactions and crystal packing of the compounds.
Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyridines can undergo further chemical transformations to yield a variety of derivatives. For instance, styryl derivatives can be prepared by reacting triazolopyridines with anils of aromatic aldehydes in the presence of dimethylformamide and potassium hydroxide . The Schiff's bases derived from these reactions can yield heterocyclic substituted styryl and stilbenyl derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyridines are determined by their molecular structure and substituents. These compounds exhibit unique electronic and intermolecular interaction characteristics, which can be exploited for pharmaceutical development and applications in crystal engineering . The synthesis methods employed for these compounds often aim for high yields, short reaction times, and the use of environmentally benign conditions .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: RORγt Inverse Agonisten
Die Verbindung [1,2,4]Triazolo[1,5-a]pyridin-5-carbaldehyd wurde als Grundstruktur für die Entwicklung von RORγt inversen Agonisten identifiziert . Diese Agonisten sind bedeutsam bei der Behandlung von Autoimmunerkrankungen, indem sie die Immunantwort des Körpers modulieren.
Pharmazeutische Anwendungen: JAK-Inhibitoren
Im pharmazeutischen Bereich haben Derivate dieser Verbindung eine Aktivität als JAK1- und JAK2-Inhibitoren gezeigt . Diese Inhibitoren können zur Behandlung von Erkrankungen wie Myelofibrose, Polycythaemia vera und bestimmten Leukämieformen eingesetzt werden.
Kardiovaskuläre Therapien
Die Derivate der Verbindung werden auch auf ihr Potenzial zur Behandlung von Herz-Kreislauf-Erkrankungen untersucht. Ihre einzigartigen Eigenschaften ermöglichen es ihnen, mit biologischen Signalwegen zu interagieren, die mit Herz-Kreislauf-Erkrankungen in Verbindung stehen .
Antidiabetische Anwendungen
Forscher untersuchen den Einsatz von [1,2,4]Triazolo[1,5-a]pyridin-Derivaten bei der Behandlung von Typ-2-Diabetes. Diese Verbindungen könnten einen neuen Ansatz zur Kontrolle des Blutzuckerspiegels bieten .
Materialwissenschaften: Optoelektronische Bauelemente
Neben den medizinischen Anwendungen finden diese Verbindungen auch Anwendung in den Materialwissenschaften, insbesondere bei der Entwicklung von optoelektronischen Bauelementen aufgrund ihrer lumineszierenden Eigenschaften .
Sensoren und Bildgebung
Die lumineszierende Natur dieser Verbindungen macht sie für den Einsatz in Sensor- und Bildgebungstechnologien geeignet. Sie können als Emitter für die konfokale Mikroskopie und Bildgebung eingesetzt werden und bieten so eine nicht-invasive Möglichkeit, biologische Prozesse zu beobachten .
Krebsforschung
Derivate von [1,2,4]Triazolo[1,5-a]pyridin werden auf ihre Antikrebs-Eigenschaften untersucht. Sie versprechen als potenzielle therapeutische Mittel gegen verschiedene Krebsformen .
Organische Synthese: Katalysierungsfreie Methoden
In der organischen Chemie wächst das Interesse an der Entwicklung katalysierungsfreier Synthesemethoden für heterozyklische Verbindungen wie [1,2,4]Triazolo[1,5-a]pyridin. Solche Methoden sind nachhaltiger und umweltfreundlicher .
Wirkmechanismus
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridine compounds are diverse and depend on the specific derivative. For instance, some derivatives have been found to act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The interaction of [1,2,4]Triazolo[1,5-a]pyridine compounds with their targets often results in the inhibition of the target’s activity. For example, when acting as JAK1 and JAK2 inhibitors, these compounds prevent the activation of these kinases, thereby disrupting the JAK-STAT signaling pathway .
Biochemical Pathways
The biochemical pathways affected by [1,2,4]Triazolo[1,5-a]pyridine compounds are numerous due to their diverse targets. For instance, when acting as JAK inhibitors, these compounds affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth . When acting as RORγt inverse agonists, they influence the Th17 cell differentiation pathway, which is involved in autoimmune diseases .
Pharmacokinetics
The synthesis of these compounds often involves microwave-mediated, catalyst-free reactions , suggesting that they may have good stability and bioavailability
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridine compounds’ action depend on their specific targets. For example, when acting as JAK inhibitors, these compounds can disrupt cell signaling, potentially leading to reduced inflammation or slowed cell growth . When acting as RORγt inverse agonists, they can inhibit the differentiation of Th17 cells, potentially reducing autoimmune responses .
Safety and Hazards
Zukünftige Richtungen
The future directions for “[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde” and similar compounds could involve further exploration of their potential in drug design . Given their wide application in this field, there may be opportunities for the development of new drugs based on the [1,2,4]triazolo[1,5-a]pyridine backbone .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo changes over time, including potential degradation .
Dosage Effects in Animal Models
It is known that the compound can have varying effects at different dosages .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPWKGEDZQFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438810 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143307-82-8 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



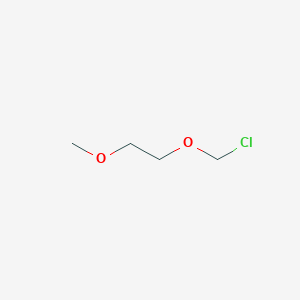
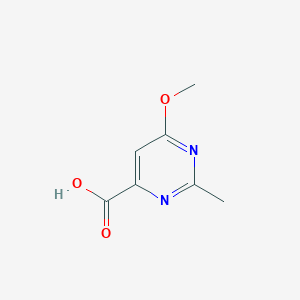
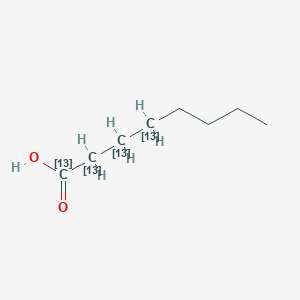



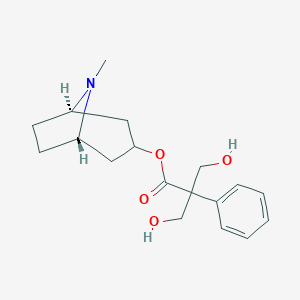
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)
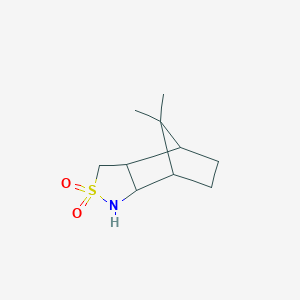


![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
